LFM-A13 is a synthetic compound derived from the active metabolite of Leflunomide [(2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide], an isoxazole immunomodulatory agent. [, , ] Classified as a tyrosine kinase inhibitor, LFM-A13 exhibits high specificity for Bruton's Tyrosine Kinase (BTK). [, ] Initially designed and synthesized as a potential anti-leukemic agent, research has expanded to explore its efficacy in various biological processes and disease models. [, , ] LFM-A13 serves as a valuable tool for dissecting signaling pathways involving BTK and other targeted kinases, playing a crucial role in understanding their functions in health and disease.
LFM-A13 has been successfully synthesized on a large scale under current Good Manufacturing Practice (cGMP) conditions, ensuring its quality and consistency for research purposes. [, ] While the detailed synthetic procedure is not explicitly outlined in the provided literature, it is mentioned that LFM-A13 is prepared as a leflunomide metabolite analog, suggesting a similar synthetic route might be employed. [, ] The availability of GMP-grade LFM-A13 facilitates its use in preclinical studies and further investigation of its therapeutic potential. []
The molecular structure of LFM-A13 consists of a central propenamide moiety substituted with a cyano group, a hydroxyl group, and a 2,5-dibromophenyl group. [] This structure allows LFM-A13 to bind favorably within the catalytic site of BTK's kinase domain. [, ] Computational modeling studies revealed that LFM-A13's aromatic ring interacts with a tyrosine residue (Tyr476) within the binding pocket, while its substituent group interacts with an arginine (Arg525) and an aspartic acid (Asp539) residue. [, ] Additionally, LFM-A13 forms hydrogen bonds with BTK via Asp539 and Arg525 residues, further strengthening its interaction with the kinase. [, ]
LFM-A13 primarily exerts its effects by inhibiting BTK, a Tec family tyrosine kinase involved in various cellular processes, including B cell receptor signaling, cell survival, and inflammation. [, , , , , , , , , , , , , ] It binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. [, ] By inhibiting BTK, LFM-A13 effectively disrupts downstream signaling pathways, leading to various cellular responses depending on the context. These include:* Inhibition of B cell activation and proliferation: In B cell malignancies, LFM-A13's inhibition of BTK induces apoptosis and sensitizes cells to chemotherapy. [, , , , ]* Suppression of inflammation: In inflammatory models, LFM-A13 reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), inhibits leukocyte recruitment, and attenuates tissue injury. [, , , , , , ] * Modulation of platelet function: LFM-A13 inhibits collagen-induced platelet aggregation and prevents fatal thromboembolism, highlighting its potential as an antithrombotic agent. [, , ]* Regulation of heme oxygenase-1 (HO-1) expression: LFM-A13 influences the expression of HO-1, a cytoprotective enzyme, through the BTK/PI3K/Nrf2 pathway in macrophages. [, , , ]
a. Oncology:* In vitro and in vivo studies on B cell malignancies: LFM-A13 displays potent anti-leukemic activity against human leukemic B-cell precursors, enhancing their sensitivity to chemotherapy drugs like vincristine. [, , , ]* Investigation of BTK's role in tumor development and progression: LFM-A13 has been used to study BTK's involvement in myeloma cell migration, osteoclastogenesis, and the development of osteolytic bone disease. [] It has also been explored in models of breast cancer, showing promise in combination with erythropoietin. [, ]
b. Immunology and Inflammation:* Elucidating the role of BTK in inflammatory responses: LFM-A13 has been instrumental in uncovering the involvement of BTK in TLR-mediated signaling pathways and its contribution to the production of pro-inflammatory mediators in macrophages. [, , , , ]* Investigating the therapeutic potential of BTK inhibition in inflammatory diseases: LFM-A13 has demonstrated protective effects in models of acute lung injury, acute kidney injury, and burn sepsis-induced intestinal injury, suggesting its potential as a therapeutic agent for inflammatory conditions. [, , , ]
c. Cardiovascular Research:* Exploring the role of BTK in platelet function and thrombosis: LFM-A13's ability to inhibit collagen-induced platelet aggregation and prevent fatal thromboembolism has highlighted its potential as an antithrombotic agent. [, , ] * Investigating the interplay between BTK and other kinases in platelet signaling: LFM-A13 has been used to study the interaction between BTK and protein kinase Cθ (PKCθ) in platelets, revealing a complex cross-talk between tyrosine and serine/threonine kinases in platelet activation. [, ]
d. Other Applications:* Enhancing hepatocyte function in cell culture: LFM-A13 has been shown to enhance the function of liver cells in culture, suggesting its potential use in developing in vitro models for drug metabolism studies. [, ]* Evaluating the specificity of drug candidates in zebrafish: LFM-A13 has been employed in zebrafish models to assess the in vivo specificity of PLK1 inhibitors, showcasing its utility in preclinical drug discovery. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: